molecular formula C22H17NO9S B1263332 14-methyl-5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene;2-sulfoacetate

14-methyl-5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene;2-sulfoacetate

Cat. No.: B1263332
M. Wt: 471.4 g/mol
InChI Key: GEALXNFWFPGOKV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for Bis[1,6-a:5’,6’-g]quinolizinium, 8-methyl-, salt with acetic acid monoanhydride with sulfuric acid involve the following steps:

Chemical Reactions Analysis

Bis[1,6-a:5’,6’-g]quinolizinium, 8-methyl-, salt with acetic acid monoanhydride with sulfuric acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Bis[1,6-a:5’,6’-g]quinolizinium, 8-methyl-, salt with acetic acid monoanhydride with sulfuric acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis[1,6-a:5’,6’-g]quinolizinium, 8-methyl-, salt with acetic acid monoanhydride with sulfuric acid involves its interaction with the MDR efflux pump in Candida albicans. The compound exploits the MDR phenotype to promote its inhibitory effect by facilitating its intracellular accumulation . This leads to the inhibition of fungal growth and the potentiation of its antifungal activity .

Comparison with Similar Compounds

Bis[1,6-a:5’,6’-g]quinolizinium, 8-methyl-, salt with acetic acid monoanhydride with sulfuric acid is unique in its ability to exploit the MDR phenotype in Candida albicans. Similar compounds include:

These similar compounds highlight the structural diversity and potential for modification within the quinolizinium family, but Bis[1,6-a:5’,6’-g]quinolizinium, 8-methyl-, salt with acetic acid monoanhydride with sulfuric acid stands out due to its unique mechanism of action and potent antifungal activity .

Properties

Molecular Formula

C22H17NO9S

Molecular Weight

471.4 g/mol

IUPAC Name

14-methyl-5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene;2-sulfoacetate

InChI

InChI=1S/C20H14NO4.C2H4O5S/c1-11-14-7-19-18(23-10-24-19)6-13(14)4-16-15-8-20-17(22-9-25-20)5-12(15)2-3-21(11)16;3-2(4)1-8(5,6)7/h2-8H,9-10H2,1H3;1H2,(H,3,4)(H,5,6,7)/q+1;/p-1

InChI Key

GEALXNFWFPGOKV-UHFFFAOYSA-M

Canonical SMILES

CC1=C2C=C3C(=CC2=CC4=[N+]1C=CC5=CC6=C(C=C54)OCO6)OCO3.C(C(=O)[O-])S(=O)(=O)O

Synonyms

NSC156627

Origin of Product

United States

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